ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic thienopyridine derivative characterized by a bicyclic core structure fused with a pyridine ring. Key functional groups include a cyano (-CN) group at position 3, an ethyl carboxylate ester at position 6, and a 4-(dimethylamino)benzamido substituent at position 2.
Properties
IUPAC Name |
ethyl 3-cyano-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-27-20(26)24-10-9-15-16(11-21)19(28-17(15)12-24)22-18(25)13-5-7-14(8-6-13)23(2)3/h5-8H,4,9-10,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELPTTKAPXEXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Thieno[2,3-c]pyridine
- Functional Groups : Cyano group, dimethylamino group, and carboxylate ester
- Molecular Formula : C18H20N4O2S
The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, compounds structurally similar to this compound have shown significant growth inhibition against various cancer cell lines.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Enzyme Activity : Some derivatives have been identified as inhibitors of cytochrome P450 enzymes (CYP17), crucial for steroidogenesis in cancer cells. This inhibition can lead to reduced proliferation of hormone-sensitive tumors such as prostate cancer .
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells via caspase activation pathways. For example, studies indicate that certain thieno[2,3-c]pyridine derivatives can up-regulate caspase-3 expression, leading to increased apoptosis rates in specific cancer cell lines .
Neuroprotective Effects
Some studies suggest that thieno[2,3-c]pyridines may also exhibit neuroprotective properties. Research has indicated that similar compounds can inhibit monoamine oxidase (MAO) activity, which is relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By inhibiting MAO-B specifically, these compounds may help in preserving dopaminergic neurons .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of thieno[2,3-c]pyridine derivatives have yielded promising results. Certain compounds have demonstrated activity against a range of bacterial strains, potentially offering a new avenue for antibiotic development. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of thieno[2,3-c]pyridine derivatives against prostate cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 2.08 µM against the PC-3 cell line, significantly outperforming standard treatments like abiraterone .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 3-cyano-... | PC-3 | 2.08 | CYP17 Inhibition |
| Standard Treatment | PC-3 | 8.0 | CYP17 Inhibition |
Study 2: Neuroprotective Activity
In another study focusing on neuroprotection, a related compound was shown to inhibit MAO-B with an IC50 value of 0.212 µM. This suggests potential therapeutic applications in treating neurodegenerative disorders where MAO-B plays a critical role .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Related Compound | MAO-B | 0.212 |
| Standard Inhibitor | MAO-B | 0.300 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents and biological profiles. Below is a detailed comparison based on evidence:
Substituent Variations and Physicochemical Properties
*Molecular formula estimated based on structural similarity to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
